molecular formula C13H20Br2N2O B1247169 Purpurealidin E

Purpurealidin E

Cat. No.: B1247169
M. Wt: 380.12 g/mol
InChI Key: DLVXRTCGFCRTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purpurealidin E is a natural product found in Pseudoceratina purpurea with data available.

Scientific Research Applications

Antimicrobial Activities

Purpurealidin E, isolated from the marine sponge Psammaplysilla purpurea, has been identified along with other bromotyrosine alkaloids. These compounds have demonstrated antimicrobial activities, though the specific activity of this compound was not detailed in the study by Tilvi et al. (2004) (Tilvi et al., 2004).

Anticancer Potential

A study by Moreels et al. (2017) investigated the synthesis of Purpurealidin analogs, focusing on their effect on the cancer-relevant potassium channel KV10.1. The research suggested that specific structural elements in these analogs enhance their activity against this target, offering potential pathways for anticancer drug development (Moreels et al., 2017).

Synthesis and Biological Evaluation

Kottakota et al. (2012) synthesized several Purpurealidin-derived marine secondary sponge metabolites. These compounds, including this compound derivatives, displayed varying levels of antimicrobial and antitumor activity, providing insights into their potential therapeutic applications (Kottakota et al., 2012).

Total Synthesis for Research

Yoshida and Yamaguchi (2008) achieved the total synthesis of this compound, along with other related alkaloids. This synthesis facilitates further study and potential modification of these compounds for various biomedical applications (Yoshida & Yamaguchi, 2008).

Antiproliferative Activity

A study by Bhat et al. (2018) reported the synthesis of Purpurealidin I and its derivatives, evaluating their antiproliferative activity. This research contributes to understanding the structure-activity relationships of Purpurealidin derivatives in cancer treatment (Bhat et al., 2018).

Properties

Molecular Formula

C13H20Br2N2O

Molecular Weight

380.12 g/mol

IUPAC Name

3-[4-(2-aminoethyl)-2,6-dibromophenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C13H20Br2N2O/c1-17(2)6-3-7-18-13-11(14)8-10(4-5-16)9-12(13)15/h8-9H,3-7,16H2,1-2H3

InChI Key

DLVXRTCGFCRTMZ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)CCN)Br

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)CCN)Br

Synonyms

purpurealidin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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